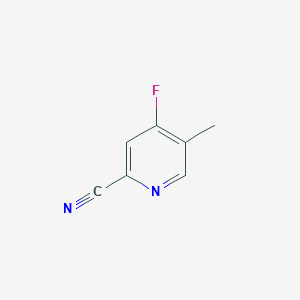
4-Fluoro-5-methylpicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-methylpicolinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of picolinonitrile, where the hydrogen atom at the 4-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methylpicolinonitrile typically involves the introduction of the fluorine and methyl groups onto the picolinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom at the 4-position. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient and cost-effective production. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
化学反应分析
Types of Reactions
4-Fluoro-5-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学研究应用
4-Fluoro-5-methylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved properties such as increased metabolic stability.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
作用机制
The mechanism of action of 4-Fluoro-5-methylpicolinonitrile depends on its specific application. In a biological context, the fluorine atom can influence the compound’s interaction with enzymes or receptors, potentially enhancing its binding affinity or selectivity. The nitrile group can also participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-Fluoro-3-methylpicolinonitrile: Similar structure but with the methyl group at the 3-position.
5-Fluoro-4-methylpicolinonitrile: Similar structure but with the fluorine and methyl groups swapped.
4-Chloro-5-methylpicolinonitrile: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-5-methylpicolinonitrile is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C7H5FN2 |
|---|---|
分子量 |
136.13 g/mol |
IUPAC 名称 |
4-fluoro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 |
InChI 键 |
PHTQIHHSCLUCRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N=C1)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


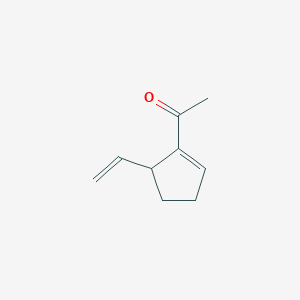
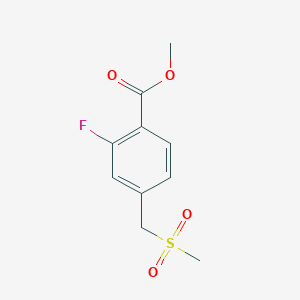
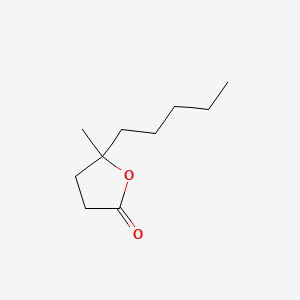
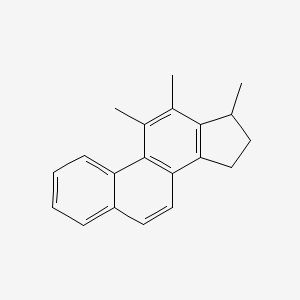
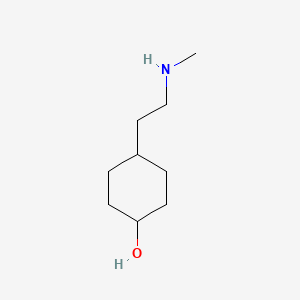

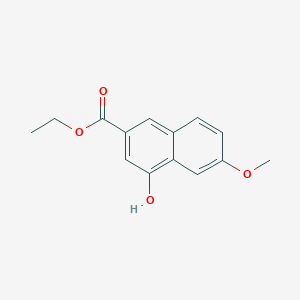



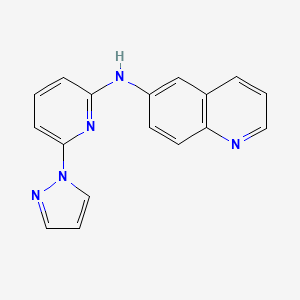
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
